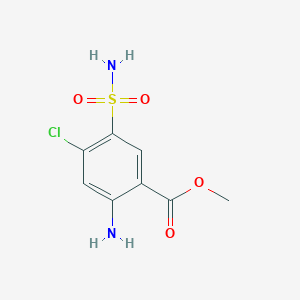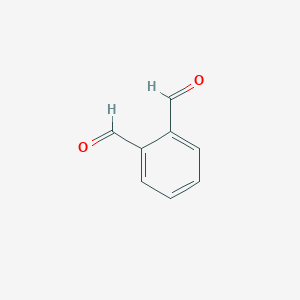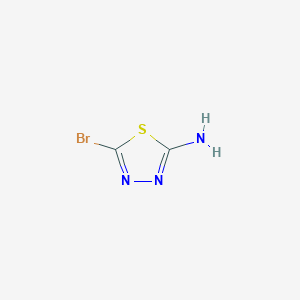
(-)-二氢阿朴芬胺酸乙酯
描述
(-)-(14alpha)-Dihydrovinpocetine: is a synthetic derivative of the alkaloid vincamine, which is extracted from the periwinkle plant (Vinca minor). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of neuroprotection and cognitive enhancement.
科学研究应用
Chemistry:
Catalysis: (-)-(14alpha)-Dihydrovinpocetine is used as a catalyst in certain organic reactions due to its unique structure.
Biology:
Neuroprotection: The compound has shown potential in protecting neurons from oxidative stress and apoptosis.
Cognitive Enhancement: It is being studied for its ability to enhance cognitive functions and memory.
Medicine:
Therapeutic Agent: (-)-(14alpha)-Dihydrovinpocetine is being investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Industry:
Pharmaceuticals: It is used in the formulation of various pharmaceutical products aimed at improving cognitive functions and treating neurodegenerative conditions.
作用机制
Target of Action
As an ester, it is likely to interact with enzymes involved in ester hydrolysis .
Mode of Action
Esters, including (-)-Dihydroapovincaminic acid ethyl ester, can undergo hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid, acting as the catalyst . The ester reacts with the water present to produce a carboxylic acid and an alcohol . This reaction is reversible, and an equilibrium mixture is produced containing all four substances .
Biochemical Pathways
The hydrolysis of esters, including (-)-Dihydroapovincaminic acid ethyl ester, involves amino acid uptake and transamination, as well as the decarboxylation of α-keto acid resulting in an aldehyde, which is followed by the reduction to higher alcohols .
Pharmacokinetics
It is known that the bioavailability of ethyl esters can be relatively low, primarily due to their high lipophilicity, which influences their ability to reach the unstirred water layers of the gastrointestinal tract for absorption .
Result of Action
Esters in general can disrupt tight junctions, most likely via reactive oxygen species-dependent mechanisms .
Action Environment
The action of (-)-Dihydroapovincaminic acid ethyl ester can be influenced by environmental factors such as temperature and the presence of a dilute acid, which can act as a catalyst for the hydrolysis of the ester .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(14alpha)-Dihydrovinpocetine typically involves multiple steps starting from vincamine. The key steps include:
Reduction of Vincamine: Vincamine is reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield (-)-(14alpha)-Dihydrovinpocetine.
Purification: The crude product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of (-)-(14alpha)-Dihydrovinpocetine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of vincamine are reduced using industrial-scale reactors.
Continuous Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (-)-(14alpha)-Dihydrovinpocetine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced under specific conditions to yield different derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of more reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
相似化合物的比较
Vinpocetine: A closely related compound with similar neuroprotective and cognitive-enhancing properties.
Vincamine: The parent compound from which (-)-(14alpha)-Dihydrovinpocetine is derived.
Cinnarizine: Another compound used for its neuroprotective effects.
Uniqueness:
Enhanced Potency: (-)-(14alpha)-Dihydrovinpocetine is considered to have enhanced potency compared to its parent compound vincamine.
Specificity: It has a more specific mechanism of action, particularly in targeting voltage-gated sodium channels.
属性
IUPAC Name |
ethyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAQRLRRCXIJFW-UZKOGDIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100499 | |
| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57327-92-1 | |
| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57327-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrovinpocetine, (-)-(14alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057327921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROVINPOCETINE, (-)-(14.ALPHA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E09UMT0FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde](/img/structure/B127522.png)








